3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS RN: 324544-08-3) is a rhodanine-derived compound featuring a cyclohexyl substituent at position 3 and a 1-methylindol-3-ylmethylene group at position 5 of the thiazolidinone core. This compound belongs to the (5Z)-5-arylidene-2-thioxo-1,3-thiazolidin-4-one family, characterized by a conjugated exocyclic double bond and a sulfur-rich heterocyclic scaffold .
Properties
Molecular Formula |
C19H20N2OS2 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2OS2/c1-20-12-13(15-9-5-6-10-16(15)20)11-17-18(22)21(19(23)24-17)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3/b17-11- |
InChI Key |
PPCSMSKQQUVBKQ-BOPFTXTBSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The rhodanine scaffold is synthesized via nucleophilic addition-cyclization between methyl 2-mercaptoacetate and cyclohexyl isothiocyanate. Trimethylamine acts as a base to deprotonate the thiol group, facilitating the reaction.
Reagents :
-
Methyl 2-mercaptoacetate
-
Cyclohexyl isothiocyanate
-
Trimethylamine
-
Dichloromethane (anhydrous)
Procedure :
-
Combine methyl 2-mercaptoacetate (3.15 mL, 35.23 mmol) and cyclohexyl isothiocyanate (5.00 mL, 35.26 mmol) in anhydrous dichloromethane (80 mL).
-
Add trimethylamine (4.91 mL, 35.23 mmol) dropwise under nitrogen/argon.
-
Stir at room temperature for 12 hours.
-
Evaporate solvents under reduced pressure.
-
Recrystallize the residue from a dichloromethane/hexane/diethyl ether mixture.
Characterization Data :
Knoevenagel Condensation with 1-Methylindole-3-Carbaldehyde
Aldehyde Preparation
1-Methylindole-3-carbaldehyde is synthesized via the Vilsmeier–Haack reaction on 2-methylaniline derivatives:
Reagents :
-
2-Methylaniline
-
Phosphorus oxychloride (POCl3)
-
Dimethylformamide (DMF)
Procedure :
Condensation with N-Cyclohexylrhodanine
Reagents :
-
N-Cyclohexylrhodanine
-
1-Methylindole-3-carbaldehyde
-
Acetic acid (glacial)
-
Sodium acetate
Procedure :
-
Dissolve N-cyclohexylrhodanine (100 mg, 0.46 mmol) and 1-methylindole-3-carbaldehyde (1.1 equiv) in acetic acid (1.0 mL).
-
Add sodium acetate (257 mg, 3.13 mmol) as a catalyst.
-
Reflux at 120°C for 5–20 hours.
-
Cool, dilute with water, and filter the precipitate.
-
Wash with water, dichloromethane, and methanol.
Characterization Data :
-
1H NMR (DMSO-d6): δ 10.09 (s, NH), 8.30 (s, indole C2–H), 7.45–7.20 (m, aromatic), 3.85 (s, SCH2), 2.35 (s, N–CH3).
-
13C NMR : 185.3 ppm (C=O), 169.1 ppm (C=S), 138.8 ppm (indole C3).
Alternative Synthetic Routes and Optimization
Solvent and Catalyst Screening
-
Solvents : Acetic acid outperforms toluene or DMF in achieving homogeneous reactions.
-
Catalysts : Sodium acetate is preferred over DMAP or K2CO3 for minimizing side products.
Critical Analysis of Methodologies
Yield Comparison
*Theoretical values based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry Applications
The thiazolidinone framework is recognized for its versatility in drug development. Compounds similar to 3-cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one have been investigated for various biological activities, including:
- Antimicrobial Activity : Thiazolidinones have shown significant antimicrobial properties. For instance, related compounds have been evaluated against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, often exhibiting potent inhibitory effects at low concentrations .
- Anticancer Properties : The structural features of thiazolidinones contribute to their anticancer activities. Some derivatives have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. The unique combination of cyclohexyl and indole groups may enhance interactions with biological targets, potentially leading to improved efficacy against various cancer types .
- Neuroprotective Effects : Certain compounds within the thiazolidinone class have been linked to neuroprotective activities, suggesting potential applications in treating neurodegenerative diseases.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3-cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods involving the reaction of cyclohexyl-substituted thiazolidinones with indole derivatives. The specific arrangement of functional groups plays a crucial role in determining the biological activity of the compound.
Table 1: Similar Compounds and Their Activities
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Thioxo-1,3-thiazolidin-4-one | Basic thiazolidinone structure | Antimicrobial and anticancer properties |
| 5-(4-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one | Substituted phenyl group | Anticancer activity |
| 5-(Indolyl)-2-thioxo-1,3-thiazolidin-4-one | Indole substitution | Potential neuroprotective effects |
Case Studies
Several studies have explored the biological activities of compounds related to 3-cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one:
- Antimicrobial Evaluation : In one study, various thiazolidinone derivatives were synthesized and tested against multiple bacterial strains. The findings indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, highlighting their potential as effective antimicrobial agents .
- Anticancer Studies : A series of thiazolidinone derivatives were evaluated for their cytotoxic effects on cancer cell lines. Compounds that included indole moieties showed enhanced activity compared to those without such substitutions, suggesting a promising avenue for the development of new anticancer drugs .
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The 4-hydroxybenzylidene group in compound 3e (DYRK1A IC50 = 0.028 µM) demonstrates enhanced kinase inhibition compared to benzodioxole or indole derivatives, likely due to hydrogen-bonding interactions .
- The indole moiety in the target compound may offer unique binding affinity to neurological targets (e.g., serotonin receptors), though specific data are lacking .
Cytotoxicity Trends :
- LJ001 and 3e exhibit low cytotoxicity (IC50 >25 µM), suggesting that electron-withdrawing groups (e.g., nitro in LJ001) or hydrophilic substituents (e.g., hydroxyethyl in 3e ) mitigate toxicity .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., 70–88% yields for 3e and benzodioxole derivatives) is superior to conventional methods, ensuring stereochemical purity (Z-configuration) .
Physicochemical and Crystallographic Comparisons
- Crystal Packing : Analogues like (5Z)-3-allyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibit intramolecular C-H···S interactions (d = 2.51 Å, angle = 133°), stabilizing the Z-configuration . Similar interactions are expected in the target compound.
Biological Activity
3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound combines a thiazolidinone core with an indole moiety, which is known for various pharmacological properties. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₅N₂OS₂ |
| Molecular Weight | 345.45 g/mol |
| IUPAC Name | 3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or receptor modulator:
- Enzyme Inhibition : The thiazolidinone structure allows for potential interactions with enzymes involved in metabolic pathways, particularly those related to inflammation and cancer.
- Receptor Modulation : The indole moiety can interact with various receptors, potentially influencing signaling pathways associated with cell proliferation and apoptosis.
Biological Activities
Research indicates several biological activities associated with this compound:
Anticancer Activity
Studies have shown that thiazolidinones exhibit anticancer properties. For instance:
- In vitro studies demonstrated that compounds similar to 3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by activating caspase pathways.
Anti-inflammatory Effects
Thiazolidinones are also recognized for their anti-inflammatory properties:
- Mechanistic studies reveal that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties:
- Case studies have reported effective inhibition of bacterial growth in certain strains, indicating potential use in treating infections .
Case Studies and Research Findings
Several studies have explored the biological activity of related thiazolidinone compounds:
-
Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry found that thiazolidinones could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
-
Anti-inflammatory Mechanisms :
- Research published in Pharmacological Reports demonstrated that thiazolidinone derivatives reduced inflammation markers in animal models of arthritis, suggesting a mechanism involving NF-kB pathway inhibition.
-
Antimicrobial Efficacy :
- An investigation into the antimicrobial properties of thiazolidinones highlighted their effectiveness against Gram-positive bacteria, showing a significant reduction in bacterial load in treated groups compared to controls.
Q & A
Q. What are the key steps in synthesizing 3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one?
The synthesis typically involves multi-step reactions starting with cyclization to form the thiazolidinone core. Initial steps include condensation of thiourea derivatives with carbonyl compounds, followed by introducing substituents like the cyclohexyl group and indole-based moieties. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are used under reflux conditions to optimize cyclization efficiency . Reaction purity is monitored using HPLC, and yields depend on temperature control and catalyst selection .
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and stereochemistry, particularly for the Z-configuration of the exocyclic double bond. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like the thiocarbonyl (C=S) stretch .
Q. What preliminary biological activities have been reported for this compound?
Thiazolidinone derivatives, including this compound, exhibit broad bioactivity. Initial screens often focus on antimicrobial (e.g., bacterial/fungal inhibition), anti-inflammatory (COX-2 inhibition), and anticancer (cytotoxicity assays against cell lines like HeLa or MCF-7) properties. Activity correlates with substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can researchers optimize synthesis yields when encountering low reactivity?
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Using anhydrous solvents and inert atmospheres to prevent hydrolysis .
- Catalysts like p-toluenesulfonic acid (PTSA) to accelerate imine formation .
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity . Reaction progress should be monitored via thin-layer chromatography (TLC) to isolate intermediates .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. To address this:
- Validate purity using orthogonal methods (e.g., HPLC + melting point analysis) .
- Replicate assays under standardized protocols (e.g., NIH/WHO guidelines for cytotoxicity).
- Use structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., cyclohexyl vs. aryl groups) .
Q. How do computational methods enhance understanding of this compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin. Density Functional Theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. MD simulations assess stability in biological environments . Pair computational results with experimental assays (e.g., enzyme inhibition) for validation .
Q. What strategies mitigate solubility challenges in in vitro assays?
Poor aqueous solubility is common due to the hydrophobic cyclohexyl group. Approaches include:
- Using co-solvents like DMSO (<1% concentration to avoid cytotoxicity).
- Preparing liposomal formulations or cyclodextrin complexes .
- Derivatizing with polar groups (e.g., sulfonate) while preserving bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
